Cas no 1259956-32-5 (2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid)

2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid structure
1259956-32-5 structure
商品名:2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
CAS番号:1259956-32-5
MF:C10H12FNO2
メガワット:197.206186294556
MDL:MFCD04116031
CID:2187198
PubChem ID:3666234

2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-3-methyl-dl-phenylalanine
    • MFCD04116031
    • EN300-1845853
    • AKOS011400787
    • 1259956-32-5
    • 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
    • 4-Fluoro-3-methyl-L-phenylalanine
    • CS-0280565
    • 2-amino-3-(4-fluoro-3-methylphenyl)propanoicacid
    • 4-Fluoro-3-methyl-DL-phenylalanine (H-DL-Phe(4-F,3-Me)-OH)
    • MDL: MFCD04116031
    • インチ: 1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
    • InChIKey: HOWVSUISKZHSBP-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1C)CC(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 197.08520679g/mol
  • どういたいしつりょう: 197.08520679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 63.3Ų

2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB403955-1g
4-Fluoro-3-methyl-DL-phenylalanine (H-DL-Phe(4-F,3-Me)-OH); .
1259956-32-5
1g
€196.30 2025-02-15
Chemenu
CM313834-5g
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
1259956-32-5 95%
5g
$413 2022-06-13
abcr
AB403955-1 g
4-Fluoro-3-methyl-DL-phenylalanine (H-DL-Phe(4-F,3-Me)-OH); .
1259956-32-5
1g
€182.40 2023-04-25
Enamine
EN300-1845853-2.5g
2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
1259956-32-5
2.5g
$252.0 2023-09-19
Enamine
EN300-1845853-1.0g
2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
1259956-32-5
1g
$914.0 2023-06-02
Enamine
EN300-1845853-0.5g
2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
1259956-32-5
0.5g
$122.0 2023-09-19
Chemenu
CM313834-5g
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
1259956-32-5 95%
5g
$413 2021-06-09
Enamine
EN300-1845853-10.0g
2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
1259956-32-5
10g
$3929.0 2023-06-02
abcr
AB403955-10 g
4-Fluoro-3-methyl-DL-phenylalanine (H-DL-Phe(4-F,3-Me)-OH); .
1259956-32-5
10g
€1029.70 2023-04-25
Enamine
EN300-1845853-1g
2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
1259956-32-5
1g
$128.0 2023-09-19

2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid 関連文献

2-amino-3-(4-fluoro-3-methylphenyl)propanoic acidに関する追加情報

Introduction to 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid (CAS No. 1259956-32-5)

2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid, identified by the CAS number 1259956-32-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif with an amino group, a propanoic acid moiety, and a fluorinated aromatic ring, exhibits promising properties that make it a valuable candidate for further research and development. The presence of both fluorine and methyl substituents on the aromatic ring enhances its potential bioactivity, making it an intriguing subject for medicinal chemists exploring novel therapeutic agents.

The structural framework of 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid consists of a central propanoic acid backbone, with an amino group attached to the second carbon and a substituted benzene ring linked to the third carbon. The benzene ring is halogenated at the fourth position with a fluorine atom and methylated at the third position. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, which are critical for evaluating its suitability in drug design and development.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability. The fluorine atom in 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid can significantly influence the electronic properties of the molecule, thereby modulating its interactions with enzymes and receptors. This feature has made it a focal point in the design of small-molecule inhibitors and activators for various therapeutic applications.

One of the most compelling aspects of 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid is its potential as a building block for more complex pharmacophores. Researchers have been exploring its utility in synthesizing novel compounds targeting neurological disorders, inflammatory diseases, and cancer. The combination of an amino group and a carboxylic acid moiety allows for easy derivatization through amide bond formation, enabling the creation of peptidomimetics and other bioactive molecules.

Recent studies have highlighted the role of fluorinated aromatic compounds in modulating enzyme activity. For instance, derivatives of 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid have shown promise in inhibiting proteases involved in cancer progression. The fluorine atom's ability to enhance binding interactions with hydrophobic pockets in enzymes has been particularly noteworthy. This property has been leveraged in designing inhibitors that exhibit high selectivity and potency against target enzymes.

The propanoic acid moiety in 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid also contributes to its versatility as a pharmacological scaffold. This group can participate in hydrogen bonding interactions with biological targets, further enhancing the compound's binding affinity. Additionally, the carboxylic acid can be used to form salts or esters, which can improve solubility and pharmacokinetic properties, making it more suitable for formulation into pharmaceutical products.

Advances in computational chemistry have enabled researchers to predict the biological activity of 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid with greater accuracy. Molecular modeling studies have revealed that the compound can interact with various biological targets through multiple mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. These insights have guided the optimization of lead structures toward improved efficacy and reduced toxicity.

The synthesis of 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of fluorine into organic molecules often requires specialized methodologies to achieve high yields and purity. However, recent advancements in fluorination techniques have made it more feasible to incorporate fluorine atoms into complex structures like this one. These improvements have opened up new avenues for exploring its potential applications.

In conclusion,2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid (CAS No. 1259956-32-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorinated aromatic compounds,2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid is poised to play a crucial role in shaping the future of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1259956-32-5)2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
A1117578
清らかである:99%
はかる:1g
価格 ($):788.0